N-cyclohexyl-1-(2,4-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-cyclohexyl-1-(2,4-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes a cyclohexyl group, a dimethylphenyl group, and a pyrazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-1-(2,4-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of high-purity reagents and advanced purification methods, such as chromatography, ensures the production of high-quality compounds suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-1-(2,4-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific temperature and solvent conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives. Substitution reactions can lead to the formation of various substituted pyrazolopyrimidines .
Scientific Research Applications
N-cyclohexyl-1-(2,4-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-cyclohexyl-1-(2,4-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- N-cyclohexyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Uniqueness
N-cyclohexyl-1-(2,4-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylphenyl group, in particular, may influence its reactivity and interactions with molecular targets, setting it apart from similar compounds .
Properties
Molecular Formula |
C20H25N5 |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-cyclohexyl-1-(2,4-dimethylphenyl)-N-methylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C20H25N5/c1-14-9-10-18(15(2)11-14)25-20-17(12-23-25)19(21-13-22-20)24(3)16-7-5-4-6-8-16/h9-13,16H,4-8H2,1-3H3 |
InChI Key |
KRLDUQGKGUSBFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N(C)C4CCCCC4)C |
Origin of Product |
United States |
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